
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine is a chemical compound with the molecular formula C11H16N2O. It is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to the pyridine ring via an oxymethyl group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 2-Methyl-5-(piperidin-4-yloxymethyl)pyridine typically involves the reaction of 2-methyl-5-hydroxymethylpyridine with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Analyse Des Réactions Chimiques
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The oxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Applications De Recherche Scientifique
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(piperidin-4-yloxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparaison Avec Des Composés Similaires
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine can be compared with other similar compounds, such as:
2-Methyl-5-(piperidin-4-yloxy)pyridine: This compound has a similar structure but lacks the oxymethyl group, which can affect its reactivity and biological activity.
2-Methyl-5-(piperidin-4-yl)pyridine: This compound has a direct attachment of the piperidine ring to the pyridine ring, which can influence its chemical properties and applications.
2-Methyl-5-(piperidin-4-yloxymethyl)quinoline:
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-methyl-5-(piperidin-4-yloxymethyl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-10-2-3-11(8-14-10)9-15-12-4-6-13-7-5-12/h2-3,8,12-13H,4-7,9H2,1H3 |
Clé InChI |
UQCJJLZJZQHFOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)COC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


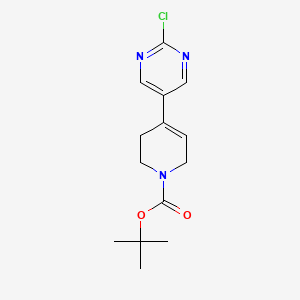
![prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate](/img/structure/B13870125.png)
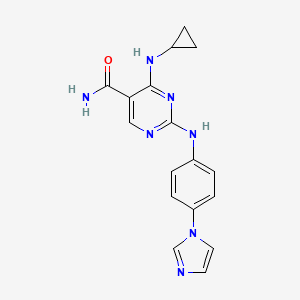

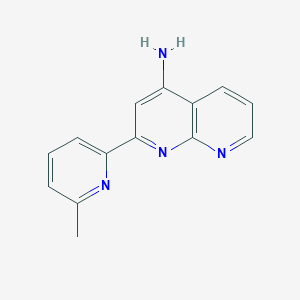
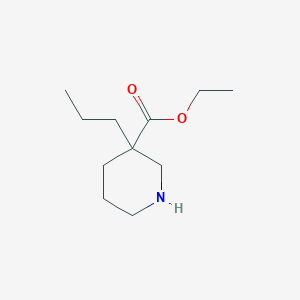
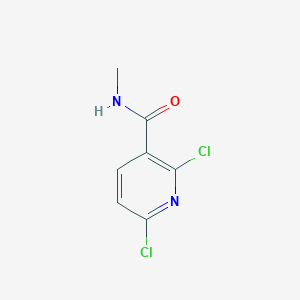
![6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)
![4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine](/img/structure/B13870162.png)

![4-[(3-Chlorophenyl)methoxy]piperidine](/img/structure/B13870174.png)
![Tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13870190.png)
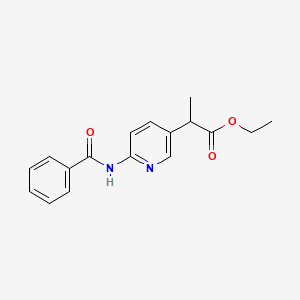
![tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate](/img/structure/B13870200.png)
